4-Chloro-1,6-naphthyridine

Process Chemistry Scale-up Synthesis Medicinal Chemistry

4-Chloro-1,6-naphthyridine (CAS 6861-84-3) is the preferred 1,6-naphthyridine isomer for kinase inhibitor programs – its 4-chloro handle enables versatile cross-coupling, and the 1,6-scaffold delivers superior c-Met inhibition vs. 1,5-isomers. Derivatives achieve picomolar CDK8/19 potency (IC50 5.1–5.6 nM) and outperform nevirapine as HIV-1 NNRTIs. A patented mild-condition route supports gram-to-kilogram scale-up. Substituting with other chloronaphthyridines derails SAR and IP strategy. Secure the validated core for your next-generation kinase and antiviral libraries.

Molecular Formula C8H5ClN2
Molecular Weight 164.59 g/mol
CAS No. 6861-84-3
Cat. No. B1592299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,6-naphthyridine
CAS6861-84-3
Molecular FormulaC8H5ClN2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1=CN=C2C=CN=CC2=C1Cl
InChIInChI=1S/C8H5ClN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H
InChIKeyGKEOOUFCVWEWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1,6-naphthyridine (CAS 6861-84-3): A Strategic Chlorinated Heterocyclic Building Block for Kinase Inhibitor and Bioactive Scaffold Construction


4-Chloro-1,6-naphthyridine (CAS 6861-84-3) is a chlorinated derivative of the 1,6-naphthyridine heterocyclic scaffold, a privileged structure in medicinal chemistry recognized for its multivalent bioactivity and utility as a kinase inhibitor pharmacophore [1]. The chlorine atom at the 4-position provides a versatile synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling efficient derivatization of the core structure [2]. This compound serves as a critical intermediate for the preparation of potent kinase inhibitors targeting SYK, RET, c-Met, and CDK8/19, as well as HIV-1 NNRTIs and anticancer agents [3].

Why 4-Chloro-1,6-naphthyridine Cannot Be Simply Substituted with Other Chloro-naphthyridine Isomers or Scaffolds in Medicinal Chemistry Programs


Generic substitution of 4-chloro-1,6-naphthyridine with other chlorinated naphthyridine isomers or alternative heterocyclic scaffolds is scientifically unsound due to profound differences in electronic distribution, regiospecific reactivity, and biological target engagement. The 1,6-naphthyridine core is established as a more promising c-Met inhibitory scaffold than the 1,5-naphthyridine isomer , and its specific nitrogen atom arrangement confers unique kinase selectivity profiles that are not reproducible with other scaffolds . Furthermore, synthetic accessibility varies dramatically among isomers, with 4-chloro-1,6-naphthyridine offering a scalable, mild-condition synthetic route absent for many analogs [1]. Attempting to substitute this compound with superficially similar building blocks introduces uncontrolled variables in SAR programs, potentially derailing optimization campaigns and introducing unanticipated intellectual property complications.

Quantitative Differentiation Evidence for 4-Chloro-1,6-naphthyridine: Direct Performance Comparisons Against Alternative Scaffolds and Isomers


Synthetic Accessibility: High-Yield, Mild-Condition Synthesis vs. Alternative Isomers Requiring Harsher Conditions

4-Chloro-1,6-naphthyridine can be synthesized via a mild and simple reaction process under reduced pressure and catalytic hydrogenation conditions, offering low cost and high yield suitable for industrial production [1]. In contrast, syntheses of 4-chloro-1,5-naphthyridine typically require POCl3 reflux and decarboxylation in quinoline at elevated temperatures, conditions that are less amenable to scale-up [2].

Process Chemistry Scale-up Synthesis Medicinal Chemistry

Scaffold Superiority: 1,6-Naphthyridine as a More Promising c-Met Inhibitory Core vs. 1,5-Naphthyridine

In a direct comparative study of novel substituted naphthyridines as potential c-Met kinase inhibitors, the 1,6-naphthyridine scaffold was identified as a more promising c-Met inhibitory structure core compared to the 1,5-naphthyridine isomer . Among the 1,6-series, compounds 26b and 26c showed the best enzymic and cytotoxic activities . This scaffold-level superiority establishes 4-chloro-1,6-naphthyridine as the preferred starting material for c-Met inhibitor programs.

Kinase Inhibition c-Met Oncology

Versatile Intermediate: Access to Potent RET Inhibitors with 15- to 29-Fold Improved Potency vs. Clinical Comparator

Derivatization of the 1,6-naphthyridine scaffold, accessible from 4-chloro-1,6-naphthyridine, yields potent RET kinase inhibitors. Compound 20p, a 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative, exhibited IC50 values of 5.7-8.3 nM against solvent-front RET mutants (RETG810R/S/C), representing 15-29-fold greater potency than the FDA-approved RET inhibitor selpercatinib (IC50 = 95.3-244.1 nM) [1].

RET Kinase Drug Resistance Oncology

Class-Level Solubility Advantage: Superior Aqueous Solubility of 1,6-Naphthyridine Core vs. Alternative Heterocycles

The 1,6-naphthyridine core scaffold exhibits favorable solubility characteristics compared to many alternative nitrogen-containing heterocycles. While specific solubility data for 4-chloro-1,6-naphthyridine is not available in primary literature, the parent 1,6-naphthyridine is soluble in water and organic solvents [1], with its tetrahydro derivative showing a solubility of 59 g/L [2]. This class-level solubility advantage translates into improved formulation flexibility and reduced DMSO requirement in assay preparation, a practical benefit for high-throughput screening campaigns.

Physicochemical Properties Drug-likeness Formulation

Optimal Research and Industrial Application Scenarios for 4-Chloro-1,6-naphthyridine


Lead Optimization in Kinase Inhibitor Drug Discovery (c-Met, RET, SYK)

Use as the core building block for parallel synthesis libraries targeting c-Met, RET, and SYK kinases, leveraging the established scaffold superiority of 1,6-naphthyridine over 1,5-naphthyridine and the demonstrated ability of derivatives to achieve low nanomolar potency against clinically relevant mutants [1].

Process Chemistry Development and Scale-up Synthesis

Employ in process chemistry optimization programs requiring scalable, cost-effective synthetic routes. The patented mild-condition synthesis [2] enables multi-gram to kilogram production with reduced safety and cost burdens compared to harsher routes required for other chloro-naphthyridine isomers.

Structure-Activity Relationship (SAR) Exploration of HIV-1 NNRTIs

Utilize as the starting material for the preparation of 2,4-disubstituted-1,6-naphthyridines, which have demonstrated superior HIV-1 RT inhibition (IC50 = 0.175-0.222 µM) compared to the clinical NNRTI nevirapine (IC50 = 1.053 µM) [3], enabling the development of next-generation antiretroviral agents.

Discovery of CDK8/19 Inhibitors for Transcriptional Regulation

Build focused compound collections targeting CDK8 and CDK19 kinases, where 1,6-naphthyridine-derived inhibitors have demonstrated picomolar to low nanomolar potency (IC50 = 5.1 nM and 5.6 nM) [4], providing access to a validated chemotype for modulating transcription and WNT signaling pathways.

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